L-THIOCITRULLINE HYDROCHLORIDE
Description
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Properties
CAS No. |
160901-63-3 |
|---|---|
Molecular Formula |
C6H14ClN3O2S |
Molecular Weight |
227.71226 |
Synonyms |
L-THIOCITRULLINE HYDROCHLORIDE |
Origin of Product |
United States |
Chemical Synthesis and Analog Development of L Thiocitrulline Hydrochloride
Synthetic Pathways for L-Thiocitrulline Hydrochloride
The synthesis of L-Thiocitrulline is typically achieved through a multi-step chemical process starting from readily available amino acids. smolecule.com A common and effective pathway begins with a protected form of L-ornithine. The core of the synthesis involves the conversion of the δ-amino group of ornithine into a thioureido group.
A well-established synthetic route can be summarized as follows:
Thiocarbamoylation: The synthesis often initiates with the reaction of an Nα-protected L-ornithine derivative with thiophosgene (B130339) (CSCl₂) in the presence of a base like calcium carbonate. This reaction occurs in a biphasic solvent system, such as chloroform (B151607) and water, to form an isothiocyanate intermediate.
Ammonolysis: The resulting isothiocyanate is then treated with ammonia, typically in a solvent like methanol (B129727) at low temperatures (e.g., 0 °C), to yield the thiourea (B124793) moiety. This step effectively converts the δ-amino group into the characteristic γ-thioureido group of L-Thiocitrulline. acs.org
Deprotection and Salt Formation: The final step involves the removal of the Nα-protecting group (such as a t-Boc group) under acidic conditions. Treatment with a solution of hydrochloric acid (e.g., 4 N HCl in dioxane) not only cleaves the protecting group but also protonates the basic sites on the molecule, yielding the stable and water-soluble this compound salt. acs.org
The purity of the final product is typically assessed and confirmed to be greater than 99% using analytical techniques. acs.org
Synthesis of S-Methyl-L-Thiocitrulline Hydrochloride and Related Derivatives
The development of analogs, particularly S-alkylated derivatives, represents a significant advancement in creating more potent and selective NOS inhibitors. nih.gov S-Methyl-L-Thiocitrulline (SMTC) is a prototypical example and is considerably more potent than its parent compound. nih.gov
The synthesis of S-Methyl-L-Thiocitrulline Hydrochloride builds upon the L-Thiocitrulline scaffold. It is generally achieved through the S-alkylation of the thiourea group. A common method involves reacting protected L-Thiocitrulline with an alkylating agent, such as methyl iodide (MeI), in a suitable solvent like acetonitrile. acs.org Following the S-methylation, acid-mediated deprotection yields the final dihydrochloride (B599025) salt. caymanchem.comsigmaaldrich.com
This synthetic strategy has been adapted for producing radiolabeled analogs for research purposes, such as Positron Emission Tomography (PET). For instance, S-[¹¹C]methyl-L-thiocitrulline has been synthesized by S-alkylation of a fully protected L-thiocitrulline precursor with [¹¹C]methyl iodide, followed by rapid hydrolysis with trifluoroacetic acid (TFA) and purification via HPLC. researchgate.net
The S-alkylation significantly enhances inhibitory potency and selectivity, particularly for neuronal nitric oxide synthase (nNOS).
| Compound | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (nM) | Reference |
|---|---|---|---|---|
| L-Thiocitrulline | ~200-300 | ~5400 | Not specified | sigmaaldrich.comnih.gov |
| S-Methyl-L-Thiocitrulline (SMTC) | 1.2 | 11 | 34-40 | caymanchem.comapexbt.com |
Rational Chemical Modifications for Enhanced Research Probing Capabilities
Chemical modifications of the L-Thiocitrulline structure are rationally designed to improve its utility as a research probe. These modifications aim to enhance properties such as binding affinity, isoform selectivity, metabolic stability, and suitability for specific analytical techniques. mdpi.com
Interaction with the Heme Cofactor: The initial substitution of the ureido oxygen in L-citrulline with sulfur to create L-Thiocitrulline is itself a critical modification. The thioureido sulfur can act as a sixth ligand to the heme iron within the NOS active site, inducing a spectral shift and potently inhibiting the enzyme's catalytic activity. nih.gov However, subsequent S-alkylation, as in SMTC, prevents this direct interaction with the heme iron, yet results in even more potent inhibition through other binding interactions. nih.gov
Radiolabeling for In Vivo Imaging: A key modification for enhancing research probing capabilities is the incorporation of positron-emitting isotopes. The synthesis of S-[¹¹C]methyl-L-thiocitrulline allows for the non-invasive in vivo visualization and quantification of nNOS levels in the brain using PET imaging. researchgate.net This provides a powerful tool for studying the role of nNOS in neurodegenerative diseases. researchgate.net
Carboxylate Group Extension: To improve affinity and selectivity, researchers have explored extending the carboxylate end of the molecule. By attaching dipeptides or isosteric replacements like 1,2,4-oxadiazoles, these modified analogs can interact with less conserved regions of the enzyme's substrate access channel. mdpi.com This strategy leverages a solid-phase synthetic approach, enabling the creation of libraries of compounds for screening. mdpi.com
Thiol-Reactive Modifications: The inherent reactivity of thiol groups can be exploited. While L-Thiocitrulline itself contains a thiourea, related compounds with free thiol groups can be designed to react with specific probes or form covalent adducts, although this can sometimes lead to non-specific assay interference. acs.org The design of specific thiol-reactive moieties can be a strategy for creating irreversible or targeted inhibitors. scbt.com
Stereochemical Considerations in the Synthesis of L-Thiocitrulline Analogs
Stereochemistry is a paramount consideration in the synthesis and biological activity of L-Thiocitrulline and its analogs. The enzymes targeted by these inhibitors, the nitric oxide synthases, possess a chiral active site that is specifically configured to bind L-arginine, the natural substrate. nih.govnih.gov
Stereospecific Inhibition: Consequently, the inhibitory activity of thiocitrulline derivatives is highly stereospecific. The L-isomer of thiocitrulline is a potent inhibitor, whereas the D-isomer is significantly less active or inactive. acs.orgnih.gov This stereoselectivity confirms that the inhibitor binds to the same L-arginine binding site on the enzyme. nih.gov
Synthetic Strategy: To ensure the desired biological activity, synthetic pathways must be designed to exclusively produce the L-enantiomer. This is achieved by starting with a chiral precursor that already possesses the correct stereochemistry, such as L-ornithine or other L-amino acids. acs.orgresearchgate.net
Preservation of Stereocenter: Throughout the multi-step synthesis, reaction conditions must be carefully controlled to prevent racemization of the α-carbon chiral center. The use of appropriate protecting groups and mild reaction conditions is essential to maintain the stereochemical integrity of the molecule from the starting material to the final product. The distinct stereochemistry of the L-isomers enhances their affinity for the active site of NOS isoforms. scbt.com
Enzymatic Inhibition Mechanisms of L Thiocitrulline Hydrochloride
Interaction with Nitric Oxide Synthase (NOS) Isoforms
Nitric oxide synthase exists in three main isoforms: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). ersnet.org While all three isoforms catalyze the production of NO from L-arginine, they differ in their expression, regulation, and the physiological and pathological processes they influence. ersnet.org L-thiocitrulline and its derivatives have been shown to interact with all three isoforms, but they exhibit a notable selectivity in their inhibitory activity. This selectivity is the basis for much of the research interest in these compounds. apexbt.comresearchgate.net
L-thiocitrulline, chemically known as γ-thioureido-L-norvaline, acts as a potent, stereospecific inhibitor of the constitutive nNOS and eNOS isoforms, as well as the inducible iNOS isoform. nih.gov Its inhibitory effect stems from its structural similarity to L-arginine, the natural substrate for NOS.
Principles of Competitive Inhibition with L-Arginine
The primary mechanism by which L-thiocitrulline inhibits nitric oxide synthase is through competitive inhibition with the enzyme's natural substrate, L-arginine. nih.govsmolecule.comresearchgate.net This means that L-thiocitrulline binds to the same active site on the NOS enzyme that L-arginine normally occupies, thereby preventing L-arginine from binding and being converted into nitric oxide.
Elucidation of Inhibition Kinetic Parameters (e.g., Ki Values)
The potency and selectivity of L-thiocitrulline and its derivatives as NOS inhibitors are quantified by their inhibition constants (Ki) and dissociation constants (Kd). A lower Ki or Kd value indicates a stronger binding affinity of the inhibitor to the enzyme.
Studies have revealed that S-methyl-L-thiocitrulline (Me-TC) and S-ethyl-L-thiocitrulline (Et-TC) are slow, tight-binding inhibitors of human nNOS. researchgate.netnih.gov For nNOS, the Kd values calculated from the association (kon) and dissociation (koff) rate constants were 1.2 nM for Me-TC and 0.5 nM for Et-TC. researchgate.netnih.gov L-arginine acts as a competitive inhibitor of the binding of these compounds, with competition constants (Ks) of 2.2 µM for Me-TC and 2.7 µM for Et-TC against nNOS. researchgate.netnih.gov The Km of nNOS for L-arginine was determined to be 1.6 µM. researchgate.netnih.gov
In contrast, the inhibition of human iNOS and eNOS by these derivatives is less potent. The Ki values for Me-TC against human iNOS and eNOS were 34 nM and 11 nM, respectively. apexbt.com For Et-TC, the Ki values were 17 nM for iNOS and 24 nM for eNOS. researchgate.netnih.gov For L-thiocitrulline itself, steady-state kinetic studies have shown its Ki to be approximately 4-20% of the Km for L-arginine, further confirming its competitive inhibition. nih.gov
Table 1: Inhibition and Dissociation Constants of L-Thiocitrulline Derivatives for Human NOS Isoforms
| Compound | Isoform | Ki (nM) | Kd (nM) |
|---|---|---|---|
| S-methyl-L-thiocitrulline (Me-TC) | nNOS | - | 1.2 apexbt.com |
| iNOS | 34 apexbt.com | - | |
| eNOS | 11 apexbt.com | - | |
| S-ethyl-L-thiocitrulline (Et-TC) | nNOS | - | 0.5 researchgate.netnih.gov |
| iNOS | 17 researchgate.netnih.gov | - | |
| eNOS | 24 researchgate.netnih.gov | - |
Analysis of Enzyme Active Site Binding Dynamics
The binding of L-thiocitrulline to the active site of NOS involves a unique interaction with the enzyme's heme cofactor. Unlike L-arginine, the binding of L-thiocitrulline induces a "Type II" difference spectrum. nih.gov This spectral shift indicates a transition of the heme iron from a high-spin to a low-spin state, suggesting that the thioureido sulfur of L-thiocitrulline acts as a sixth ligand to the heme iron. nih.gov This interaction at the heme site is a key aspect of its inhibitory mechanism. Molecular docking studies have further explored the binding of thiocitrulline to the active sites of other enzymes, highlighting its ability to interact with key amino acid residues. nih.gov
Isoform Selectivity Profiles of L-Thiocitrulline and its Derivatives
A significant feature of L-thiocitrulline and its S-alkyl derivatives is their selectivity for different NOS isoforms, particularly their potent inhibition of nNOS. apexbt.comresearchgate.net
Selective Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
S-methyl-L-thiocitrulline (SMTC) and S-ethyl-L-thiocitrulline (Et-TC) are notably potent and selective inhibitors of neuronal nitric oxide synthase. researchgate.netnih.gov Research has demonstrated that Me-TC and Et-TC are 10-fold and 50-fold more potent as inhibitors of nNOS than eNOS, respectively. researchgate.netnih.gov Furthermore, Me-TC exhibits a 17-fold selectivity for rat nNOS in neuronal tissue compared to rat eNOS in vascular endothelium. researchgate.netnih.govsigmaaldrich.com This selectivity for nNOS has led to the investigation of these compounds in conditions where nNOS activity is implicated, such as neurodegenerative diseases. researchgate.netnih.gov
Differential Inhibition of Endothelial (eNOS) and Inducible (iNOS) Nitric Oxide Synthases
While highly potent against nNOS, L-thiocitrulline and its derivatives are less effective inhibitors of eNOS and iNOS. apexbt.comresearchgate.netnih.gov For instance, S-methyl-L-thiocitrulline has a Ki of 11 nM for human eNOS and 34 nM for human iNOS, which are significantly higher than its Kd for nNOS. apexbt.com Similarly, S-ethyl-L-thiocitrulline shows Ki values of 24 nM for eNOS and 17 nM for iNOS. researchgate.netnih.gov This differential inhibition profile underscores the potential of these compounds as selective pharmacological tools to dissect the distinct roles of the NOS isoforms.
Table 2: Selectivity of L-Thiocitrulline Derivatives for nNOS over other Isoforms
| Compound | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) |
|---|---|---|
| S-methyl-L-thiocitrulline (Me-TC) | 10-fold more potent for nNOS researchgate.netnih.gov | Less potent for iNOS (Ki = 34 nM) apexbt.com |
| S-ethyl-L-thiocitrulline (Et-TC) | 50-fold more potent for nNOS researchgate.netnih.gov | Less potent for iNOS (Ki = 17 nM) researchgate.netnih.gov |
Molecular Interactions with the Heme Cofactor
A key aspect of L-thiocitrulline's inhibitory action is its direct interaction with the heme iron within the active site of NOS. This interaction is distinct from that of the natural substrate, L-arginine, and other inhibitors like Nω-methyl-L-arginine.
Spectroscopic Analysis of Heme-Binding (e.g., Type II Difference Spectra)
The binding of L-thiocitrulline to NOS elicits a "Type II" difference spectrum. nih.govsemanticscholar.org This spectroscopic signature is indicative of a shift in the spin state of the heme iron from a high-spin to a low-spin state. nih.gov In contrast, the substrate L-arginine and the inhibitor Nω-methyl-L-arginine typically produce a "Type I" difference spectrum. nih.govsemanticscholar.org The observation of a Type II spectrum strongly suggests a direct coordination of a component of the L-thiocitrulline molecule to the heme iron. nih.gov
Spectral binding studies have been conducted to quantify this interaction. For instance, in one study with neuronal NOS (nNOS), the spectral binding constant (Ks) for L-thiocitrulline was determined to be in the range of 1-3 µM. semanticscholar.org
Investigation of Thioureido Sulfur as a Heme Ligand
The thioureido sulfur atom of L-thiocitrulline is proposed to be the primary group responsible for ligating to the heme iron. nih.govsemanticscholar.org This interaction involves the sulfur atom acting as the sixth axial ligand to the iron, a role not played by the substrate or many other arginine-based inhibitors. nih.govsemanticscholar.org While crystallographic data has shown a longer than typical Fe-S distance of 4.0 Å, suggesting a modified Type II interaction, the spectroscopic evidence strongly supports the role of the thioureido sulfur in coordinating with the heme. nih.gov This direct ligation to the heme iron is a critical feature of its inhibitory mechanism. nih.govsemanticscholar.org
Impact on Heme-Dependent Superoxide (B77818) Formation
The interaction of L-thiocitrulline with the heme cofactor has a significant impact on the production of reactive oxygen species by NOS. Specifically, L-thiocitrulline has been shown to inhibit heme-dependent superoxide formation. nih.govsemanticscholar.org This is noteworthy because under certain conditions, such as substrate or cofactor limitation, NOS can become "uncoupled" and produce superoxide instead of nitric oxide. By binding to the heme, L-thiocitrulline appears to prevent this uncoupled activity. nih.gov
Interrogation of Interactions with Other Enzymes (e.g., Dimethylarginine Dimethylaminohydrolase)
While primarily known as a potent NOS inhibitor, the chemical structure of L-thiocitrulline and its analogs allows for interactions with other enzymes, notably dimethylarginine dimethylaminohydrolase (DDAH). DDAH is an enzyme responsible for the hydrolysis of endogenous NOS inhibitors like asymmetric dimethylarginine (ADMA) and N-monomethyl-L-arginine (L-NMMA). uniprot.orgrcsb.org
Formation of Stable Covalent Adducts in Enzyme Systems
Research using analogs of L-thiocitrulline, such as S-methyl-L-thiocitrulline, has demonstrated the formation of stable covalent adducts with a mutant form of DDAH (H162G DDAH from Pseudomonas aeruginosa). core.ac.uknih.gov In this system, the enzyme's active-site cysteine nucleophile (Cys249) attacks the S-methyl-L-thiocitrulline, leading to the formation of a stable covalent thiouronium adduct. core.ac.uknih.gov This adduct is a mimic of the transient intermediate formed during the normal catalytic cycle of DDAH. nih.gov
Crystallographic studies of this covalent adduct have provided detailed insights into the molecular interactions. The amidino-carbon of the substrate analog is covalently bonded to the sulfur of the cysteine residue. nih.gov This covalent complex formation effectively inactivates the enzyme. While this has been demonstrated with a modified enzyme and a substrate analog, it highlights the potential for L-thiocitrulline derivatives to form covalent bonds within enzyme active sites that utilize a cysteine nucleophile. core.ac.uknih.gov
Insights from Chemical Rescue Experiments on Catalytic Mechanisms
Chemical rescue experiments have provided significant insights into the catalytic mechanisms of enzymes that interact with derivatives of L-thiocitrulline. These experiments are a powerful tool for probing the roles of specific amino acid residues in an enzyme's active site. By mutating a key catalytic residue and then introducing a small exogenous molecule that can functionally replace it, researchers can elucidate the mechanism of action.
A notable study utilized chemical rescue experiments on a mutant of dimethylarginine dimethylaminohydrolase (DDAH), specifically the H162G DDAH from Pseudomonas aeruginosa, with S-methyl-L-thiocitrulline as the substrate. nih.gov In the wild-type DDAH enzyme, the histidine residue at position 162 (His162) is crucial for catalysis. When this residue was replaced with glycine (B1666218) (H162G), the enzyme showed no significant turnover of S-methyl-L-thiocitrulline on its own. nih.gov
However, the catalytic activity could be "rescued" by the addition of small, exogenous nitrogenous compounds. The addition of imidazole (B134444) to the reaction mixture with the H162G DDAH mutant and S-methyl-L-thiocitrulline stimulated enzyme activity in a concentration-dependent manner, exhibiting saturation kinetics. nih.gov This suggests that imidazole can enter the active site and perform a catalytic function that the absent histidine side chain normally fulfills. Similarly, the addition of hydroxylamine (B1172632) was also found to increase the rate of substrate turnover. nih.gov
Control experiments confirmed that the observed hydrolysis of S-methyl-L-thiocitrulline was indeed due to the enzyme-assisted rescue and not a direct reaction between the substrate and the rescue agent. For instance, a mixture of imidazole and S-methyl-L-thiocitrulline without the enzyme showed a hydrolysis rate that was 900 times slower than the rate observed in the presence of the H162G DDAH mutant. nih.gov
The findings from these chemical rescue experiments support a catalytic mechanism where the active site residue (His162 in the wild-type enzyme) acts as a general base to facilitate the hydrolysis of the substrate. The ability of small molecules like imidazole to functionally substitute for this residue in a mutant enzyme provides strong evidence for its role in the catalytic cycle. nih.gov
Research Findings from Imidazole Chemical Rescue
The chemical rescue of the catalytically impaired H162G DDAH mutant by imidazole was quantified to understand the efficiency of the rescue agent. The experiment revealed a clear dependence of the reaction rate on the concentration of imidazole.
| Parameter | Value |
|---|---|
| Half-Maximum Rate Concentration (Imidazole) | 95 ± 10 mM |
| Maximum Rescued Rate (kmax) | 0.03 ± 0.01 s-1 |
| Comparison to Wild-Type DDAH kcat | ~40-fold lower |
The maximum rate achieved through this rescue is approximately 40-fold lower than the catalytic rate (kcat) of the wild-type DDAH enzyme with S-methyl-L-thiocitrulline. nih.gov
Structure Activity Relationship Sar Studies of L Thiocitrulline Hydrochloride Analogs
Influence of the Thiourea (B124793) Moiety on Nitric Oxide Synthase Affinity
The substitution of the ureido oxygen in L-citrulline with a sulfur atom to form the thiourea moiety of L-thiocitrulline is a pivotal modification that confers potent inhibitory activity. researchgate.net While L-citrulline itself does not inhibit NOS, L-thiocitrulline is a potent, stereospecific inhibitor of all three major NOS isoforms (nNOS, eNOS, and iNOS). researchgate.netnih.gov
The inhibitory mechanism of L-thiocitrulline is directly linked to the thiourea group's interaction with the enzyme's active site. Spectroscopic studies have shown that the binding of L-thiocitrulline to the NOS heme cofactor elicits a "Type II" difference spectrum. nih.govsemanticscholar.org This spectral shift indicates a transition of the heme iron from a high-spin to a low-spin state, suggesting that the thioureido sulfur of L-thiocitrulline acts as a sixth axial ligand to the heme iron. nih.govsemanticscholar.org This direct coordination to the heme iron is a distinctive feature compared to the substrate L-arginine or other inhibitors like Nω-methyl-L-arginine. nih.gov Kinetic analyses demonstrate that L-thiocitrulline acts as a competitive inhibitor with respect to L-arginine, with Ki values significantly lower than the Km for the natural substrate, indicating that it initially binds to the same site. nih.gov It is important to note that while the L-thiocitrulline structure is a potent inhibitor, the simple, unattached thiourea molecule does not inhibit NOS activity, highlighting the necessity of the complete amino acid structure for proper binding and inhibition. researchgate.net
Impact of Substituents on the Amino Acid Chain on Inhibitory Potency
Modifying the amino acid chain of L-thiocitrulline analogs provides another avenue for refining inhibitory potency and selectivity. These modifications aim to create additional interactions with residues lining the substrate-binding site and the adjacent access channel.
Early studies exploring the addition of an alkyl group at the 3-position of the amino acid carbon chain did not yield significant improvements in affinity or selectivity. researchgate.netnih.gov However, more recent and specific structural modifications have been more successful. For example, the synthesis of a 3R*-methyl substituted S-methyl-L-isothiocitrulline analog resulted in a compound that inhibited nNOS and iNOS but had no effect on eNOS, demonstrating high selectivity. researchgate.net This highlights the critical role of stereochemistry in determining isoform-specific interactions.
Another fruitful strategy has been the extension of the C-terminus of the amino acid. Creating dipeptide-like structures by linking another amino acid or a heterocyclic isostere to the carboxylate group of thiocitrulline analogs has led to inhibitors with significant selectivity. nih.govmdpi.com These extensions are designed to protrude from the conserved active site into the more variable substrate access channel, allowing for isoform-specific interactions. mdpi.com Thiocitrulline-based dipeptides have yielded compounds with approximately 70-fold selectivity for nNOS over eNOS. nih.gov For example, S-methyl-L-thiocitrullinyl-L-phenylalanine demonstrated potent inhibition of both nNOS and iNOS with considerable selectivity over eNOS. nih.gov
| Compound | nNOS IC50 (µM) | iNOS IC50 (µM) | eNOS IC50 (µM) |
|---|---|---|---|
| 3R*-Methyl-S-methyl-L-isothiocitrulline analog | 38 | 110 | >1000 |
| Nε-(4,5-dihydrothiazol-2-yl)-L-lysine | Weak, non-isoform selective | ||
| Nε-aminothiocarbonyl-L-lysine | 3 (rat nNOS) | 13 (human iNOS) | - |
Principles of Rational Design for Advanced NOS Inhibitor Probes
The rational design of advanced and highly selective NOS inhibitors based on the L-thiocitrulline scaffold relies on exploiting the subtle structural differences between the NOS isoforms. nih.gov While the active sites of nNOS, eNOS, and iNOS are highly conserved, the substrate access channels that lead to the active site possess greater sequence and structural variability. nih.govmdpi.com
A primary principle of modern inhibitor design is to create molecules that extend beyond the conserved heme pocket to interact with these non-conserved regions. mdpi.com This led to the successful development of dipeptide inhibitors. nih.gov The crystal structures of NOS isoforms bound to these inhibitors have illuminated the structural basis for selectivity. A key difference between the isoforms is a single amino acid residue: nNOS has an aspartate (Asp597 in rat nNOS) at the active site entrance, whereas eNOS has a corresponding asparagine (Asn368 in bovine eNOS). nih.gov
Selective inhibitors are designed to interact differently with this residue. For example, a highly nNOS-selective dipeptide inhibitor was found to adopt a "curled" conformation within the nNOS active site, allowing its α-amino group to form a direct hydrogen bond with a conserved glutamate (B1630785). nih.gov In eNOS, the same inhibitor is forced into an "extended" conformation, where a water molecule must bridge this same interaction. nih.gov This conformational difference, dictated by the Asp/Asn variation, is a major contributor to the observed high selectivity. nih.gov Therefore, the core principles for designing advanced probes involve:
Maintaining the core L-thiocitrulline or S-alkyl-L-thiocitrulline structure for high-affinity binding.
Extending the molecule, typically from the C-terminus, with peptide or peptidomimetic fragments. nih.govmdpi.com
Introducing bulky or specific functional groups on these extensions to create unique interactions within the non-conserved substrate access channel, thereby discriminating between the NOS isoforms. mdpi.com
Computational and Theoretical Chemistry of L Thiocitrulline Hydrochloride
Molecular Docking and Ligand-Protein Binding Site Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of L-thiocitrulline hydrochloride, docking studies are crucial for understanding its interaction with the active site of nitric oxide synthase (NOS) isoforms.
L-thiocitrulline acts as a competitive inhibitor of L-arginine, the natural substrate for NOS. nih.gov Spectroscopic studies have revealed that upon binding, L-thiocitrulline induces a "Type II" difference spectrum, which is indicative of a direct interaction between the thioureido sulfur of the inhibitor and the heme iron within the active site of the enzyme. nih.govnih.gov This interaction causes a transition of the heme iron from a high-spin to a low-spin state, which is a key aspect of its inhibitory mechanism. nih.govnih.gov
| Compound | Target Isoform | Inhibition/Dissociation Constant |
|---|---|---|
| S-methyl-L-thiocitrulline (SMTC) | Human nNOS | Kd = 1.2 nM |
| S-methyl-L-thiocitrulline (SMTC) | Human eNOS | Ki = 11 nM |
| S-methyl-L-thiocitrulline (SMTC) | Human iNOS | Ki = 34 nM |
| S-ethyl-L-thiocitrulline (Et-TC) | Human nNOS | Kd = 0.5 nM |
| S-ethyl-L-thiocitrulline (Et-TC) | Human eNOS | Ki = 24 nM |
| S-ethyl-L-thiocitrulline (Et-TC) | Human iNOS | Ki = 17 nM |
The analysis of the binding site of NOS reveals that the active site is highly conserved among the different isoforms. However, subtle differences in the amino acid residues can be exploited for the design of selective inhibitors. For instance, the interaction with residues such as a conserved glutamate (B1630785) is crucial for the binding of arginine-based inhibitors. maastrichtuniversity.nl The design of derivatives of L-thiocitrulline takes into account these interactions to improve isoform selectivity. nih.gov
Molecular Dynamics Simulations of Compound-Enzyme Complexes
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. These simulations can provide detailed information about the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the network of interactions that stabilize the complex.
While specific MD simulation studies on the L-thiocitrulline-NOS complex are not detailed in the available literature, the application of this technique to other NOS inhibitor complexes provides a framework for understanding its potential dynamics. For example, MD simulations have been used to investigate the stability of other inhibitors in the NOS active site, often by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. nih.govresearchgate.net A stable RMSD profile over time suggests that the complex is in a stable conformation.
MD simulations can also elucidate the role of water molecules in the active site and how they mediate interactions between the inhibitor and the enzyme. The dynamic nature of these simulations allows for the observation of subtle conformational adjustments in both the ligand and the protein that are not apparent from static docking poses. These insights are critical for a comprehensive understanding of the binding mechanism and for the rational design of inhibitors with improved affinity and selectivity.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.nettaoeli.org These methods can provide a wealth of information about the charge distribution, molecular orbitals, and reactivity of a compound like this compound.
The electronic structure of an inhibitor is fundamental to its ability to interact with its target enzyme. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. taoeli.org A smaller gap generally suggests higher reactivity.
Furthermore, the calculation of the molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of a molecule, which in turn predicts sites for electrophilic and nucleophilic attack. nih.gov For L-thiocitrulline, such calculations would highlight the nucleophilic character of the thioureido sulfur, supporting the experimental evidence of its interaction with the heme iron in the NOS active site. nih.gov Although specific DFT studies on this compound were not found in the search results, the principles of these methods are widely applied in drug design to understand and predict the behavior of molecules at a subatomic level. nih.gov
Application of Fragment-Based and Virtual Screening Methodologies for Related Inhibitors
Fragment-based drug discovery (FBDD) and virtual screening are powerful strategies for identifying and optimizing novel enzyme inhibitors. These approaches have been successfully applied in the discovery of inhibitors related to L-thiocitrulline.
Fragment-based design involves screening small chemical fragments to identify those that bind to the target protein. These initial hits can then be grown or linked together to create more potent and selective inhibitors. A "fragment hopping" strategy has been developed with the aid of crystal structures of NOS isozymes, leading to the design of novel classes of nonpeptide nNOS-selective inhibitors. maastrichtuniversity.nl This approach leverages the understanding of key pharmacophoric elements within the active site to guide the design of new scaffolds.
Virtual screening, on the other hand, involves the computational screening of large libraries of compounds to identify those that are likely to bind to a target protein. nih.gov This method has been used to discover novel inhibitors of NOS, including those with thiourea (B124793) and isothiourea scaffolds, which are structurally related to L-thiocitrulline. nih.govpensoft.net For instance, isothioureas represent a class of potent NOS inhibitors, with some members showing selectivity for different NOS isoforms. nih.gov The combination of virtual screening with experimental validation has proven to be an effective approach for the discovery of new lead compounds for the development of therapeutic agents targeting NOS. nih.gov
Mechanistic Investigations in Preclinical Research Models Utilizing L Thiocitrulline Hydrochloride
In Vitro Studies on Cellular Nitric Oxide Homeostasis
In vitro models provide a controlled environment to dissect the direct cellular and molecular effects of L-thiocitrulline hydrochloride. These studies have been fundamental in understanding its interaction with the NO signaling pathway at a subcellular level.
Nitrite (B80452) is a stable oxidation product of NO, and its measurement in cell culture media is a common proxy for NO production. S-methyl-L-thiocitrulline (SMTC) has been shown to effectively reduce nitrite levels across various cell types, confirming its inhibitory action on NOS activity.
In studies involving cultured cells, SMTC demonstrated a significant capacity to lower nitrite accumulation. For instance, in one study, a 100 μM concentration of SMTC reduced basal nitrite production from a control level of 19.6±1.2 μM to 11.2±1.1 μM. medchemexpress.com The compound also proved effective at curtailing stimulated NO production. When cells were challenged with amyloid-beta peptide (Aβ₁₋₄₂), which induces NO release, co-administration of 100 μM SMTC significantly lowered the elevated nitrite levels. medchemexpress.commedchemexpress.com Similarly, when SMTC was administered one hour after the Aβ₁₋₄₂ challenge, it still produced a significant reduction in nitrite, demonstrating its ability to intervene in an ongoing NO response. medchemexpress.commedchemexpress.com
Further research in human umbilical vein endothelial cells (HUVECs) under flow conditions, which stimulate endothelial NOS (eNOS), showed that specific NOS inhibitors could parse out the contributions of different isoforms. physiology.org While non-selective inhibitors completely blocked flow-induced nitrite accumulation, the use of isoform-selective inhibitors like SMTC for nNOS helped to clarify the specific enzymatic sources of NO in these systems. physiology.org In pituitary cell cultures, SMTC hydrochloride was shown to block the generation of NO and its reaction products that were stimulated by bacterial lipopolysaccharide (LPS). nih.gov
| Experimental Condition | Control (Nitrite μM) | SMTC Treatment (Nitrite μM) | Reference |
|---|---|---|---|
| Basal (Unstimulated) | 19.6 ± 1.2 | 11.2 ± 1.1 (at 100 μM) | medchemexpress.commedchemexpress.com |
| Stimulated with Aβ₁₋₄₂ | 38.3 ± 2.7 | 25.2 ± 1.1 (at 100 μM) | medchemexpress.commedchemexpress.com |
| Co-administered with Aβ₁₋₄₂ | 34.5 ± 1.6 | Not Applicable (Compared to Aβ₁₋₄₂ alone) | medchemexpress.commedchemexpress.com |
The role of nitric oxide in pancreatic islet function is complex, with evidence suggesting it can modulate both insulin (B600854) biosynthesis and secretion. d-nb.info High concentrations of NO, often produced by inducible NOS (iNOS) in response to inflammatory cytokines, are generally considered detrimental to β-cell function and can impair glucose metabolism. ujms.net This impairment is linked to the suppression of key transcription factors like PDX-1 and MafA, which are crucial for insulin gene expression. mdpi.com
While direct studies extensively detailing the effects of this compound on glucose oxidation and insulin biosynthesis in cultured islets are not widely reported, its function as a NOS inhibitor provides a clear mechanistic role. Pancreatic β-cells can express iNOS and produce NO when stimulated by cytokines. ujms.net These cells also possess the machinery to recycle L-citrulline back to L-arginine, the substrate for NOS, thereby sustaining NO production. ujms.net By inhibiting NOS, this compound would mechanistically be expected to prevent or reduce the NO-mediated suppression of mitochondrial function and glucose oxidation that is observed under inflammatory conditions. nih.gov This would, in turn, alleviate the downstream negative effects on insulin biosynthesis. Studies have shown that inhibiting NOS can blunt the early phase of glucose-stimulated insulin secretion, suggesting that physiologically produced NO also plays a regulatory role. d-nb.info Therefore, this compound serves as a critical tool to investigate the precise contribution of NO to both the physiological regulation and pathological disruption of metabolic pathways in pancreatic islets.
Investigations in Animal Models for Mechanistic Insights
Animal models allow for the study of this compound's effects within an integrated physiological system, providing insights into its influence on vascular health, neuronal signaling, and inflammatory processes.
In conscious rats, SMTC has been shown to produce distinct hemodynamic effects. A bolus injection of SMTC (0.3 mg kg⁻¹) caused a significant but short-lived increase in mean arterial pressure. nih.gov This pressor effect was associated with vasoconstriction in the renal, mesenteric, and hindquarters vascular beds. nih.gov The systemic hemodynamic changes observed following selective nNOS inhibition with SMTC include an increase in systemic vascular resistance and mean arterial pressure, with a minor decrease in cardiac output and heart rate. nih.gov
These findings highlight a role for nNOS-derived NO in maintaining basal vascular conductance. nih.gov The vasoconstriction in specific regional beds suggests that nNOS-derived NO contributes to the tonic vasodilator influence in these tissues. nih.govphysiology.org In isolated rat hearts, selective nNOS blockade with SMTC was found to decrease basal contractility and relaxation, further underscoring the role of nNOS in cardiovascular regulation. researchgate.net The compound's ability to cross the blood-brain barrier and inhibit central nNOS adds another layer of complexity to its cardiovascular effects. nih.gov
| Parameter | Effect of SMTC | Affected Vascular Bed | Reference |
|---|---|---|---|
| Mean Arterial Pressure (MAP) | Transient Increase | Systemic | nih.govnih.gov |
| Systemic Vascular Resistance | Increase | Systemic | nih.gov |
| Regional Vascular Conductance | Decrease (Vasoconstriction) | Renal, Mesenteric, Hindquarters | nih.gov |
| Heart Rate | Minor Decrease | Systemic | nih.gov |
| Cardiac Output | Minor Decrease | Systemic | nih.govresearchgate.net |
Given its selectivity for nNOS, SMTC is a valuable tool for probing the function of this enzyme in the central and peripheral nervous systems. nih.gov In animal models, this compound has been used to demonstrate the role of nNOS in various neural processes. For example, in a mouse model of experimentally induced myopia, systemic administration of S-methyl-L-thiocitrulline hydrochloride was found to significantly inhibit the development of the condition, implicating nNOS in ocular growth and refractive error development. google.com
In studies on hypertensive rats, SMTC was used as a selective inhibitor to determine the specific contribution of nNOS to total NOS activity in brain regions critical for blood pressure control, such as the brainstem. cas.cz These investigations revealed that decreased nNOS expression and activity in the brainstem were associated with the hypertensive state, likely due to an enhanced sympathetic tone. cas.cz Furthermore, research in exercising rats showed that blockade of nNOS reduced the heart rate increase during exercise, suggesting that a nNOS-dependent signaling mechanism within the nervous system contributes to cardiovascular adjustments during physical activity. unesp.br
Nitric oxide is a key mediator in inflammation, with its effects being highly dependent on the context and the NOS isoform producing it. cambridge.org this compound has been used in animal models of inflammation to dissect the specific roles of nNOS-derived NO.
In a rat model of allergic airway inflammation, administration of SMTC did not alter the influx of inflammatory cells into the airways following an allergen challenge. ersnet.org However, it significantly potentiated the allergen-induced airway hyperresponsiveness. ersnet.org This finding suggests that NO produced by nNOS in this context has a protective or bronchodilatory role, limiting the severity of the hyperresponsive reaction. ersnet.org In contrast, inhibitors with selectivity for iNOS were effective at reducing the cellular influx and vascular leakage associated with the inflammatory response. ersnet.org
Further studies combining allergen challenge with exposure to bacterial lipopolysaccharide (LPS) showed that LPS could alter the activity of NOS isoforms during an allergic response. atsjournals.org The use of isoform-selective inhibitors like SMTC was critical in demonstrating that the selective inhibition of nNOS produced no effect on the allergen-induced increase in cellular influx or microvascular leakage, but did exaggerate airway hyperresponsiveness. atsjournals.org These results indicate that NO from different NOS isoforms plays distinct and sometimes opposing roles in the complex pathophysiology of allergic inflammation. ersnet.orgatsjournals.org
Myocardial Contractility Regulation through NOS1-Dependent Mechanisms in Isolated Cardiomyocytes and Animal Models
Neuronal nitric oxide synthase (NOS1), constitutively expressed within cardiac myocytes, is a key regulator of myocardial function. nih.gov Localized primarily to the sarcoplasmic reticulum, NOS1-derived nitric oxide (NO) plays a crucial role in modulating excitation-contraction coupling, particularly in response to physiological stressors like increased heart rate and β-adrenergic stimulation. nih.govmedchemexpress.compnas.org The use of selective NOS1 inhibitors, such as S-methyl-L-thiocitrulline (SMTC), in preclinical models has been instrumental in elucidating the specific contributions of this enzyme to cardiac contractility.
Detailed Research Findings
Basal Contractility and Inotropic Response:
Investigations in isolated rat hearts and mouse cardiomyocytes have demonstrated that NOS1 activity is essential for maintaining normal basal contractility. plos.orgcaymanchem.com Pharmacological blockade of NOS1 with SMTC leads to a significant decrease in basal myocardial contractility and relaxation, with reductions reported in the range of 25-30%. plos.orgcaymanchem.comresearchgate.net This indicates that a tonic level of NOS1-derived NO is necessary for optimal cardiac performance under baseline conditions.
Furthermore, NOS1 is a critical mediator of the heart's response to β-adrenergic stimulation. plos.orgcaymanchem.com When challenged with agonists like isoproterenol (B85558), hearts pre-treated with a NOS1 inhibitor show a blunted inotropic response. plos.orgcaymanchem.com Studies report that NOS1 inhibition can reduce the inotropic effect of isoproterenol by 25-40%, suggesting that a substantial portion of the contractile response to β-adrenergic stimulation is dependent on NOS1 activity. plos.orgcaymanchem.com Similarly, in isolated mouse cardiomyocytes, NOS1 inhibition was found to diminish the increase in sarcomere shortening and the amplitude of Ca²⁺ transients that are typically induced by isoproterenol. plos.orgcaymanchem.com
Modulation of Calcium-Cycling Proteins:
The mechanism by which NOS1 influences contractility is linked to its regulation of key calcium-handling proteins through S-nitrosylation, a post-translational modification. plos.org Research has shown that β-adrenergic stimulation rapidly increases the S-nitrosylation of the ryanodine (B192298) receptor (RyR2), the calcium release channel on the sarcoplasmic reticulum. plos.orgcaymanchem.com This effect is almost entirely abolished by NOS1 inhibition, which reduces the isoproterenol-induced S-nitrosylation of RyR2 by approximately 85%. plos.orgcaymanchem.com
Under basal conditions, NOS1 inhibition with SMTC significantly decreases the S-nitrosylation levels of multiple proteins involved in calcium cycling, including RyR2, SERCA2 (sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase 2), and the L-Type Ca²⁺ channel (LTCC), with reductions reported between 60-75%. plos.orgcaymanchem.com
Another target of NOS1 signaling is phospholamban (PLB), a protein that regulates SERCA2 activity. nih.govnih.gov Studies have shown that acute inhibition of NOS1 with SMTC in wild-type myocytes decreases the phosphorylation of PLB at the serine-16 site. nih.gov This reduction in phosphorylation leads to decreased sarcoplasmic reticulum Ca²⁺ uptake, resulting in a lower SR Ca²⁺ load and contributing to the observed negative contractile effects. nih.govnih.gov Interestingly, the negative contractile effects of NOS1 inhibition were absent in myocytes lacking PLB, confirming PLB's critical role in this specific signaling pathway. nih.govnih.gov
The collective findings from these preclinical models underscore a critical role for NOS1 in fine-tuning myocardial contractility. It achieves this by maintaining basal function and mediating a significant part of the adrenergic response through the S-nitrosylation and phosphorylation of essential calcium-handling proteins.
Interactive Data Tables
The following tables summarize the quantitative findings from preclinical studies using the NOS1 inhibitor S-methyl-L-thiocitrulline (SMTC).
Table 1: Effect of NOS1 Inhibition on Myocardial Contractility and Protein S-Nitrosylation in Isolated Rat Hearts
| Parameter Measured | Condition | Reported Change with NOS1 Inhibition (SMTC) | Reference |
| Basal Contractility (dP/dtmax) | Baseline | ↓ 25-30% | plos.orgcaymanchem.com |
| Basal Relaxation | Baseline | ↓ 25-30% | plos.orgcaymanchem.com |
| Inotropic Response to Isoproterenol | β-Adrenergic Stimulation | ↓ 25-40% | plos.orgcaymanchem.com |
| Basal S-Nitrosylation (Total Proteins) | Baseline | ↓ 25-60% | plos.orgcaymanchem.com |
| Basal S-Nitrosylation (RyR2, SERCA2, LTCC) | Baseline | ↓ 60-75% | plos.orgcaymanchem.com |
| Isoproterenol-Induced RyR2 S-Nitrosylation | β-Adrenergic Stimulation | ↓ ~85% | plos.orgcaymanchem.com |
Table 2: Effect of NOS1 Inhibition on Isolated Cardiomyocyte Function
| Model | Parameter | Condition | Observation with NOS1 Inhibition (SMTC) | Reference |
| Wild-Type Mouse Myocytes | Sarcomere Shortening | Baseline | Decreased Amplitude | nih.govnih.gov |
| Wild-Type Mouse Myocytes | Ca²⁺ Transient | Baseline | Decreased Amplitude, Prolonged Decline | nih.govnih.gov |
| Wild-Type Mouse Myocytes | Phospholamban (PLB) | Baseline | Decreased Serine-16 Phosphorylation | nih.gov |
| Wild-Type Mouse Myocytes | SR Ca²⁺ Load | Baseline | Decreased | nih.govnih.gov |
| PLB Knockout Mouse Myocytes | Sarcomere Shortening | Baseline | No significant effect | nih.govnih.gov |
| PLB Knockout Mouse Myocytes | Ca²⁺ Transient | Baseline | No significant effect | nih.govnih.gov |
Advanced Analytical Methodologies for Research on L Thiocitrulline Hydrochloride
Spectroscopic Analysis in Mechanistic Investigations (e.g., Heme-Binding Studies)
Spectroscopic methods are fundamental in understanding the molecular interactions between L-thiocitrulline and its primary target, nitric oxide synthase. NOS contains a heme cofactor that is central to its catalytic activity. The binding of ligands to this heme iron can be monitored by observing changes in its spectral properties.
Research has shown that the binding of L-thiocitrulline to neuronal NOS (nNOS) induces a distinct "Type II" difference spectrum. nih.govsemanticscholar.org This spectral shift is indicative of a transition of the heme iron from a high-spin to a low-spin state. nih.gov Such a change suggests that L-thiocitrulline, likely through its thioureido sulfur atom, acts as a sixth ligand to the heme iron. nih.govnih.gov This direct interaction with the heme cofactor is a key aspect of its inhibitory mechanism. nih.gov
Electron paramagnetic resonance (EPR) spectroscopy has further illuminated these interactions. Studies using EPR have demonstrated that L-thiocitrulline binding to nNOS results in both high- and low-spin iron spectra, confirming that the thioureido sulfur can serve as a sixth axial heme ligand in some conformations. nih.gov These spectroscopic findings provide critical insights into how L-thiocitrulline perturbs the heme environment, which is distinct from the binding of the natural substrate, L-arginine. nih.gov In contrast, spectral studies of S-alkyl-L-thiocitrullines, derivatives of L-thiocitrulline, indicate no direct interaction of the inhibitor's sulfur with the heme iron. nih.gov
Key Spectroscopic Findings for L-Thiocitrulline Binding to NOS:
| Spectroscopic Technique | Observation | Implication |
|---|---|---|
| Difference Spectroscopy | Elicits a "Type II" difference spectrum. nih.govsemanticscholar.org | Indicates a high-spin to low-spin transition of the heme iron. nih.gov |
Chromatographic Separation and Quantification in Biological Research Matrices
Accurate quantification of L-thiocitrulline hydrochloride in biological samples such as plasma, red blood cells, and urine is crucial for pharmacokinetic and metabolic studies. Chromatographic techniques are the cornerstone for such analyses due to their high sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC)-Based Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of amino acids and their analogs in biological fluids. moca.net.uanih.gov For compounds like L-thiocitrulline, which are polar, derivatization is often necessary to enhance their retention and detection on reverse-phase columns. nih.gov Phenyl-isothiocyanate (PITC) is a common derivatizing agent used for this purpose. nih.gov
HPLC methods coupled with ultraviolet (UV) or fluorescence detection have been developed for the simultaneous determination of related compounds like L-citrulline and L-arginine in plasma. nih.gov These methods demonstrate good linearity, low limits of detection (LOD) and quantification (LOQ), and acceptable precision and recovery. nih.gov Hydrophilic interaction liquid chromatography (HILIC) is another mode of HPLC that is particularly useful for separating very polar compounds and can be coupled with tandem mass spectrometry (MS/MS) for enhanced specificity and sensitivity. iu.edunih.govnih.gov
Typical Performance of HPLC Methods for Related Amino Acids:
| Parameter | L-Citrulline | L-Arginine |
|---|---|---|
| Linearity Range | 0 - 1000 µmol/L | 0 - 1000 µmol/L |
| R² Value | > 0.9999 | > 0.9999 |
| Limit of Detection (LOD) | 0.0201 µmol/L | 0.0476 µmol/L |
| Limit of Quantification (LOQ) | 0.240 µmol/L | 0.448 µmol/L |
| Intra-day CV | < 3.40% | < 3.40% |
| Inter-day CV | < 7.2% | < 7.2% |
| Average Recovery | 86.22% - 118.9% | 86.22% - 118.9% |
Data based on a validated HPLC-UV method for L-citrulline and L-arginine. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)-Based Methods
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of amino acids, but it requires derivatization to make the analytes volatile. nih.govresearchgate.net A common two-step derivatization process involves esterification followed by acylation. nih.govresearchgate.netmdpi.com For instance, amino acids can be treated with 2 M HCl in methanol (B129727) to form methyl esters, followed by a reaction with pentafluoropropionic anhydride (B1165640) (PFPA) to create N- and O-pentafluoropropionyl derivatives. nih.govmdpi.com
It is important to note that certain derivatization procedures can lead to the conversion of citrulline and its analogs. For example, acidic conditions during esterification can convert citrulline to ornithine. nih.govmdpi.com Therefore, the order and conditions of the derivatization steps must be carefully optimized to ensure accurate quantification of the target analyte. nih.gov GC-MS methods are capable of detecting picomole levels of analytes in small volumes of biological fluids. researchgate.net
Radiosynthesis and Radiolabeling for Mechanistic Imaging Studies in Animal Models (e.g., Carbon-11 (B1219553) Labeling for Positron Emission Tomography)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive, in vivo visualization and quantification of biochemical processes. mdpi.comscholaris.caresearchgate.net To utilize PET for studying L-thiocitrulline, the molecule must be labeled with a positron-emitting radionuclide, such as carbon-11 (¹¹C). mdpi.comscholaris.ca Carbon-11 is often chosen because its incorporation typically does not alter the biological activity of the molecule, and its short half-life (20.4 minutes) is suitable for tracking the pharmacokinetics of small molecules. mdpi.comscholaris.ca
The radiosynthesis of ¹¹C-labeled compounds is a time-sensitive and technically demanding process. For example, the synthesis of S-[¹¹C]methyl-L-thiocitrulline ([¹¹C]MTICU), a derivative of L-thiocitrulline, has been reported. nih.gov This two-step synthesis involves the S-alkylation of a protected L-thiocitrulline precursor with [¹¹C]methyl iodide ([¹¹C]MeI), followed by deprotection and purification via HPLC. nih.gov The entire process must be completed rapidly, typically within 50 minutes. nih.gov
Once synthesized, the radiolabeled tracer can be administered to animal models, and PET imaging can be used to study its biodistribution, target engagement, and pharmacokinetics in real-time. nih.govsnmjournals.org For instance, PET studies with [¹¹C]MTICU in baboons have been used to assess its brain uptake and permeability across the blood-brain barrier. nih.gov
Parameters for a Representative ¹¹C-Labeled Tracer ([¹¹C]MTICU):
| Parameter | Value |
|---|---|
| Synthesis Time | ~50 minutes |
| Radiochemical Yield | 9.1% - 12.5% (based on [¹¹C]MeI) |
| In Vitro Stability (30 min) | 95% intact |
| In Vivo Stability (30 min) | 64% intact |
Data from the synthesis and evaluation of S-[¹¹C]methyl-L-thiocitrulline. nih.gov
Development and Application of Biosensors for Research Purposes
Biosensors are analytical devices that combine a biological recognition element with a transducer to detect a specific analyte. Electrochemical biosensors, in particular, have gained attention for their potential in providing rapid, sensitive, and cost-effective detection of biomolecules. mdpi.commdpi.com
While specific biosensors for this compound are not yet widely reported in the literature, the principles of biosensor design could be applied to its detection. An enzymatic biosensor could potentially be developed using a purified enzyme that specifically interacts with L-thiocitrulline. The binding or catalytic conversion of L-thiocitrulline could then be coupled to an electrochemical signal, such as a change in current or potential.
The development of such a biosensor would require the immobilization of the biological component (e.g., an enzyme or antibody) onto an electrode surface. Various nanomaterials, such as gold nanoparticles or carbon nanotubes, can be used to modify the electrode surface to enhance conductivity and facilitate the stable immobilization of the bioreceptor. mdpi.com A successful L-thiocitrulline biosensor could offer a valuable tool for real-time monitoring in research settings, complementing traditional analytical methods.
Q & A
Basic Research Questions
Q. What are the validated protocols for synthesizing L-Thiocitrulline Hydrochloride with high purity?
- Methodology :
- Reaction Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and identify intermediates. Ensure Rf values align with reference standards .
- Purification : Employ recrystallization in ethanol-water mixtures (3:1 v/v) or column chromatography with silica gel (60–120 mesh) and a gradient elution system (chloroform:methanol 9:1 to 7:3) to isolate the compound .
- Characterization : Confirm identity via <sup>1</sup>H/<sup>13</sup>C NMR (D2O, 400 MHz) and high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI<sup>+</sup>). Purity ≥98% should be validated by HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) .
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodology :
- HPLC : Use a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30 v/v) at 1 mL/min. UV detection at 210 nm provides linearity (R<sup>2</sup> >0.999) in 1–50 µg/mL range .
- LC-MS/MS : For enhanced sensitivity in plasma/serum, employ a triple quadrupole mass spectrometer with multiple reaction monitoring (MRM) transitions (e.g., m/z 212.1 → 70.1 for quantification) .
Q. How should stability studies for this compound be designed under varying storage conditions?
- Methodology :
- Follow ICH Q1A guidelines: Test thermal stability (40°C/75% RH for 6 months), photostability (1.2 million lux-hours), and hydrolytic stability (pH 1–9 buffers at 37°C). Use HPLC to monitor degradation products (e.g., thiol oxidation byproducts) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the redox-modulating effects of this compound in cellular models?
- Methodology :
- Experimental Replication : Standardize cell lines (e.g., HUVECs) and culture conditions (e.g., hypoxia vs. normoxia). Use triplicate assays for ROS quantification (e.g., DCFH-DA fluorescence) .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare treatment groups. Address batch effects via randomized block designs .
- Mechanistic Probes : Combine knockdown (siRNA) of nitric oxide synthase (NOS) with LC-MS-based metabolomics to distinguish direct vs. indirect antioxidant effects .
Q. What strategies optimize the detection of this compound’s interactions with serum albumin?
- Methodology :
- Spectroscopic Analysis : Conduct fluorescence quenching experiments (excitation 280 nm, emission 300–450 nm) to calculate binding constants (Ka) and thermodynamic parameters (ΔH, ΔS) .
- Molecular Docking : Use AutoDock Vina with PDB ID 1BM0 (human serum albumin) to predict binding sites. Validate via site-directed mutagenesis (e.g., Trp214Ala) .
Q. How can researchers design studies to elucidate the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?
- Methodology :
- In Vivo Modeling : Administer doses (10–100 mg/kg, i.v. and oral) in Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose for LC-MS/MS analysis .
- Compartmental Analysis : Fit data to a two-compartment model using Phoenix WinNonlin. Corrogate AUC0–24 with ex vivo vasodilation assays (e.g., aortic ring relaxation) .
Methodological Comparison Tables
Table 1 : Analytical Techniques for this compound Quantification
Table 2 : Key Parameters for Synthesis Optimization
Ethical and Reproducibility Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
